molecular formula C14H14N2O2 B142919 Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate CAS No. 127957-93-1

Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

Cat. No.: B142919
CAS No.: 127957-93-1
M. Wt: 242.27 g/mol
InChI Key: DNDJARWVBDEYEW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C14H14N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate to form this compound. The reaction is typically carried out under reflux conditions in ethanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate: Similar compounds include other pyrimidine derivatives such as 2-methyl-4-phenylpyrimidine and 2-methyl-4-phenylpyrimidine-5-carboxylic acid.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-15-10(2)16-13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJARWVBDEYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562454
Record name Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-93-1
Record name Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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